6-Chloro-3-methylpyrimidin-4(3H)-one
Overview
Description
6-Chloro-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H5ClN2O2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyrimidin-4(3H)-one typically involves the chlorination of 3-methyluracil. The reaction is carried out using chlorine gas or a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-Methyluracil
Chlorinating Agent: Chlorine gas or phosphorus oxychloride
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-150°C, in the presence of a solvent such as acetic acid or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine diones or other oxidized derivatives.
Reduction Products: Reduction typically yields dihydropyrimidine derivatives.
Scientific Research Applications
6-Chloro-3-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The chlorine atom and the methyl group on the pyrimidine ring influence its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyluracil: Lacks the chlorine atom at the 6th position.
6-Chlorouracil: Lacks the methyl group at the 3rd position.
5-Fluorouracil: Contains a fluorine atom at the 5th position instead of chlorine at the 6th position.
Uniqueness
6-Chloro-3-methylpyrimidin-4(3H)-one is unique due to the presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-chloro-3-methylpyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-7-4(6)2-5(8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYLYRQCDCQZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402428 | |
Record name | 6-Chloro-3-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101079-62-3 | |
Record name | 6-Chloro-3-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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